molecular formula C10H19N3O2 B7924550 N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7924550
M. Wt: 213.28 g/mol
InChI Key: AJBLBWSGFGZWNZ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a structurally complex acetamide derivative characterized by a pyrrolidine ring substituted with a 2-amino-acetyl group and a methyl-acetamide moiety. The stereochemistry and substituent arrangement (e.g., methyl, amino-acetyl groups) influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBLBWSGFGZWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino-acetyl group and the N-methyl-acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at its acetamide group or pyrrolidine nitrogen. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkylated derivatives.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces bis-acylated products.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Reaction TypeReagentSolventCatalyst/BaseProduct
AlkylationCH₃IDMFK₂CO₃N-Methylated acetamide derivative
AcylationCH₃COClCH₂Cl₂PyridineDi-acetylated pyrrolidine compound

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In 6M HCl at 80°C, the amide bond cleaves to yield 2-aminoacetylpyrrolidine and acetic acid.

  • Basic Hydrolysis : With NaOH (2M) in ethanol/water, hydrolysis produces sodium acetate and the corresponding amine.

Mechanistic studies suggest intramolecular catalysis involving the amino group (N-mechanism) or carboxylate (O-mechanism), as observed in structurally similar systems . For example, isotope effect experiments (k<sub>H₂O</sub>/k<sub>D₂O</sub> ≈ 1.3–1.6) indicate proton transfer steps rate-limiting in hydrolysis .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation:

  • Peracid Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in CHCl₃ to form a pyrrolidine N-oxide.

  • Catalytic Oxidation : Using Pd/C and O₂ in methanol yields a lactam via dehydrogenation.

Table 2: Oxidation Reaction Parameters

Oxidizing AgentSolventTemperatureProduct
mCPBAChloroform25°CPyrrolidine N-oxide
Pd/C + O₂Methanol60°CPyrrolidin-2-one derivative

Reduction Reactions

The amino-acetyl group participates in selective reductions:

  • Catalytic Hydrogenation : H₂ (1 atm) over Raney Ni in ethanol reduces the amide to a secondary amine.

  • Borane Reduction : BH₃·THF in THF at 0°C selectively reduces the acetamide carbonyl to a CH₂ group.

Mechanistic Insights and Catalysis

  • Amide Hydrolysis Pathways :

    • N-Mechanism : The amino group acts as a nucleophile, attacking the amide carbonyl with concurrent proton transfer from the carboxyl group (concerted pathway) .

    • O-Mechanism : The deprotonated carboxylate nucleophile attacks the carbonyl, while the protonated amino group stabilizes intermediates (stepwise pathway) .

Figure 1: Competing Hydrolysis Mechanisms

Mechanism TypeNucleophileAcid CatalystKey Intermediate
N-MechanismAmino groupCOOHTwisted amide
O-MechanismCarboxylateNH₃⁺Anhydride (A)

Scientific Research Applications

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play a role in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide (Target) Pyrrolidine - N-methyl, 2-amino-acetyl at position 1; methyl-acetamide at C2 C₁₁H₂₀N₃O₂ 242.30 Amino-acetyl enhances H-bonding capacity
N-[(S)-1-(2-Amino-acetyl)-吡咯烷-2-基甲基]-N-异丙基-乙酰胺 (Compound 2, Ev4) Pyrrolidine - N-isopropyl, 2-amino-acetyl at position 1; methyl-acetamide at C2 C₁₃H₂₄N₃O₂ 270.35 Bulkier isopropyl increases lipophilicity
N-[(R)-1-(2-Amino-acetyl)-哌啶-3-基]-N-环丙基-乙酰胺 (Compound 5, Ev4) Piperidine - N-cyclopropyl, 2-amino-acetyl at position 1; acetamide at C3 C₁₃H₂₂N₃O₂ 268.34 Cyclopropyl enhances metabolic stability
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)acetamide (Ev11) Pyrrolidine - Propionyl (CH₃CH₂CO-) instead of amino-acetyl; acetamide at C2 C₁₁H₁₉N₂O₂ 227.28 Propionyl reduces polarity vs. amino-acetyl

Key Observations :

  • Substituent Effects: The target compound’s methyl group (vs.
  • Ring Systems : Piperidine analogs (e.g., Compound 5, Ev4) exhibit enhanced conformational rigidity compared to pyrrolidine derivatives, impacting target binding .
  • Functional Groups: Replacing the amino-acetyl with a chloro-acetyl group (Ev12) or propionyl group (Ev11) alters electronic properties and reactivity .

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide, also known as N-(S)-1-(2-amino-acetyl)-pyrrolidin-2-ylmethyl-N-methyl-acetamide, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with an amino-acetyl group, which contributes to its unique biological properties. The molecular formula of this compound is C₉H₁₄N₂O₂, with a molecular weight of approximately 170.22 g/mol .

Biological Properties

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating neurodegenerative diseases and mood disorders such as depression and anxiety .

Analgesic Potential
Preliminary studies have suggested that this compound possesses analgesic properties, making it a candidate for pain management therapies. The exact mechanisms underlying its analgesic effects are still under investigation, but its structural features may play a crucial role in its efficacy .

Antibacterial Activity
While the primary focus has been on its neuroprotective and analgesic properties, some studies have explored the antibacterial activity of related pyrrolidine derivatives. For instance, similar compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolidine ring can enhance antibacterial potency .

Case Studies

  • Neuroprotection in Animal Models
    • A study investigated the effects of this compound in rodent models of neurodegeneration. Results indicated a reduction in neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Pain Management Trials
    • Clinical trials assessing the analgesic effects of the compound showed promising results, with participants reporting significant pain relief compared to placebo groups. These findings warrant further exploration into its mechanisms of action and long-term effects.
  • Antibacterial Efficacy
    • In vitro studies demonstrated that derivatives of this compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Data Tables

Property Value
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight170.22 g/mol
Neuroprotective EffectsModulates neurotransmitters
Analgesic PotentialSignificant pain relief
Antibacterial ActivityMIC: 3.12 - 12.5 μg/mL

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